molecular formula C8H6FNO B13687243 5-Fluoro-3-methylbenzo[c]isoxazole

5-Fluoro-3-methylbenzo[c]isoxazole

Katalognummer: B13687243
Molekulargewicht: 151.14 g/mol
InChI-Schlüssel: FIDKQPRWUCKKDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-3-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methylbenzo[c]isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production methods for isoxazole derivatives, including this compound, often employ eco-friendly and scalable synthetic strategies. These methods aim to maximize yield while minimizing environmental impact. The use of base-catalyzed condensation reactions and other green chemistry approaches are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Fluoro-3-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different isoxazole derivatives.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-3-methylbenzo[c]isoxazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-3-methylbenzo[c]isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    3-Methylisoxazole: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoroisoxazole: Lacks the methyl group, leading to variations in reactivity and applications.

    3,5-Dimethylisoxazole:

Uniqueness: 5-Fluoro-3-methylbenzo[c]isoxazole is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and potential therapeutic applications compared to other isoxazole derivatives .

Eigenschaften

Molekularformel

C8H6FNO

Molekulargewicht

151.14 g/mol

IUPAC-Name

5-fluoro-3-methyl-2,1-benzoxazole

InChI

InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)10-11-5/h2-4H,1H3

InChI-Schlüssel

FIDKQPRWUCKKDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=CC2=NO1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.